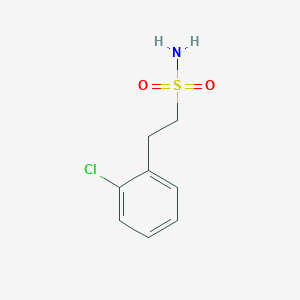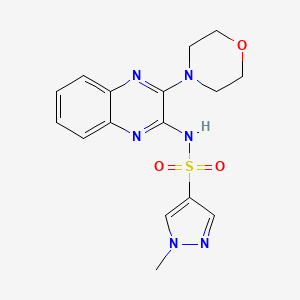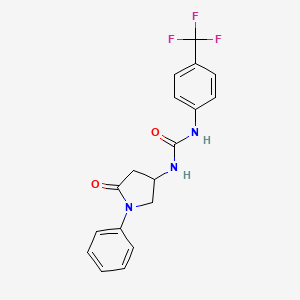
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in medicinal chemistry. This compound is commonly referred to as TAK-659 and belongs to a class of compounds known as protein kinase inhibitors. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Catalytic Applications
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea and related compounds are utilized in various catalytic processes. For instance, gold(I) N-heterocyclic carbene complexes catalyze the hydroamination of N-alkenyl ureas at room temperature, leading to the formation of corresponding nitrogen heterocycles in excellent yield. This process exemplifies the compound's role in facilitating the synthesis of complex organic molecules through catalytic action (Bender & Widenhoefer, 2006).
Antiproliferative Activity
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, closely related to the compound , have been synthesized and demonstrated significant in vitro antiproliferative activity against various cancer cell lines. This highlights the potential therapeutic applications of such compounds in the treatment of cancer. The broad-spectrum antiproliferative activity observed emphasizes the importance of structural motifs in determining biological activity (Al-Sanea et al., 2018).
Corrosion Inhibition
Urea derivatives, including those structurally similar to 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea, have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. These studies suggest the compound's potential utility in protecting industrial materials from corrosion, thus extending their service life and maintaining their integrity in aggressive chemical environments (Mistry et al., 2011).
properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)12-6-8-13(9-7-12)22-17(26)23-14-10-16(25)24(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSJHYWJLTKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)
![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

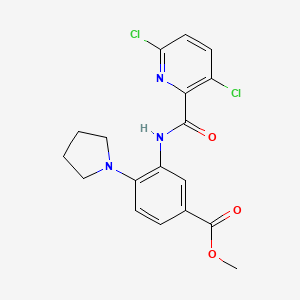
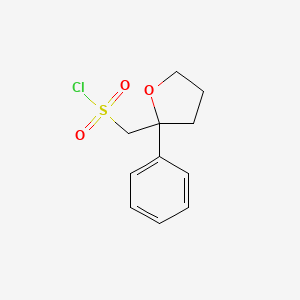
![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
